molecular formula C9H12N2OS B3199544 6-(Propan-2-yloxy)pyridine-3-carbothioamide CAS No. 1016888-06-4

6-(Propan-2-yloxy)pyridine-3-carbothioamide

Cat. No.: B3199544
CAS No.: 1016888-06-4
M. Wt: 196.27 g/mol
InChI Key: ZGIBMBNFHRKDQE-UHFFFAOYSA-N
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Description

6-(Propan-2-yloxy)pyridine-3-carbothioamide is a pyridine derivative featuring a carbothioamide (-C(=S)NH₂) group at the 3-position and a propan-2-yloxy (isopropoxy) substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₂N₂OS, with a molecular weight of 196.27 g/mol . The compound is identified by synonyms such as ZINC19488655 and AKOS000186423, and its InChIKey is ZGIBMBNFHRKDQE-UHFFFAOYSA-N .

Properties

IUPAC Name

6-propan-2-yloxypyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6(2)12-8-4-3-7(5-11-8)9(10)13/h3-6H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIBMBNFHRKDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Propan-2-yloxy)pyridine-3-carbothioamide typically involves the reaction of 6-hydroxypyridine-3-carbothioamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(Propan-2-yloxy)pyridine-3-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Propan-2-yloxy)pyridine-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yloxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular features of 6-(Propan-2-yloxy)pyridine-3-carbothioamide and analogous compounds (see Table 1 ).

Table 1: Structural and Molecular Comparison of Pyridine-3-carbothioamide Derivatives

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound Propan-2-yloxy (OCH(CH₃)₂) C₉H₁₂N₂OS 196.27 Moderate lipophilicity; hydrogen-bond donor/acceptor via carbothioamide .
6-(But-2-ynyloxy)pyridine-3-carbothioamide But-2-ynyloxy (O-C≡C-CH₂CH₃) C₁₀H₁₀N₂OS 206.27 Extended alkynyl chain enhances lipophilicity; potential reactivity at triple bond .
6-(2-Pyridin-4-ylethylamino)pyridine-3-carbothioamide 2-Pyridin-4-ylethylamino (NH-CH₂CH₂-C₅H₄N) C₁₃H₁₄N₄S 258.34 Additional pyridine ring increases π-π stacking potential; higher molecular weight .
6-(Cyclopropylamino)pyridine-3-carbothioamide Cyclopropylamino (NH-C₃H₅) C₉H₁₁N₃S 193.27 Strained cyclopropane ring may influence conformational stability .
6-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbothioamide 3-(Trifluoromethyl)phenoxy (O-C₆H₄-CF₃) C₁₃H₉F₃N₂OS 298.28 Electron-withdrawing CF₃ group enhances electrophilicity; bulky substituent .

Substituent Effects on Physicochemical Properties

Lipophilicity: The propan-2-yloxy group in the target compound balances moderate lipophilicity, suitable for membrane permeability . The 3-(trifluoromethyl)phenoxy group () introduces significant hydrophobicity and steric bulk, which may impact metabolic stability .

Hydrogen-Bonding Capacity: All compounds retain the carbothioamide (-C(=S)NH₂) group, enabling hydrogen-bond donation (N-H) and acceptance (C=S) . The 2-pyridin-4-ylethylamino derivative () adds a secondary amine and pyridine nitrogen, enhancing hydrogen-bonding diversity .

Cyclopropylamino () introduces ring strain, which may alter conformational preferences in binding interactions .

Biological Activity

6-(Propan-2-yloxy)pyridine-3-carbothioamide (CAS No. 1016888-06-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a propan-2-yloxy group and a carbothioamide functional group. This structure is significant as it influences the compound's interactions with biological targets.

PropertyValue
Molecular FormulaC₈H₉N₃OS
Molecular Weight185.23 g/mol
CAS Number1016888-06-4
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It may function as an enzyme inhibitor or modulator, impacting various metabolic pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes : Possible inhibition of metabolic enzymes.
  • Receptors : Modulation of receptor activity linked to various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 µM/mL . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Anticancer Properties

Studies on related thioamide compounds have demonstrated anticancer activities through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth . The carbothioamide group is often associated with anticancer properties, indicating that this compound may possess similar effects.

Enzyme Inhibition

Compounds in the same class have been shown to inhibit key metabolic enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This suggests that this compound could be explored for neurological applications.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated various pyridine derivatives for their antimicrobial activity against clinical isolates. Compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria, indicating a potential role in developing new antibiotics .
  • Anticancer Research : Research has focused on thioamide derivatives' ability to induce apoptosis in cancer cell lines. Similar compounds have shown to activate caspase pathways, leading to cell death in cancerous cells . This raises the possibility that this compound could be evaluated for anticancer properties.
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of pyridine derivatives through their ability to inhibit AChE, suggesting that this compound might be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Propan-2-yloxy)pyridine-3-carbothioamide
Reactant of Route 2
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6-(Propan-2-yloxy)pyridine-3-carbothioamide

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